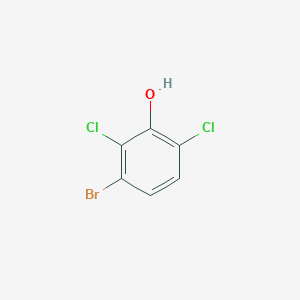
3-Bromo-2,6-dichlorophénol
Vue d'ensemble
Description
3-Bromo-2,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a derivative of phenol, where the hydrogen atoms at positions 3, 2, and 6 of the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.
Applications De Recherche Scientifique
3-Bromo-2,6-dichlorophenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically proceeds as follows:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the 3-position of the phenol ring.
Chlorination: The brominated phenol is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride. This step introduces chlorine atoms at the 2- and 6-positions of the phenol ring.
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2,6-dichlorophenol often involves large-scale bromination and chlorination processes. These processes are carried out in reactors equipped with appropriate safety measures to handle the reactive chemicals involved. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,6-dichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenol ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted phenols with different functional groups replacing the halogen atoms.
Oxidation Reactions: The major products include quinones and other oxidized phenolic derivatives.
Reduction Reactions: The major products are dehalogenated phenols or reduced phenolic compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The halogen atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenol: Similar structure but lacks the bromine atom at the 3-position.
3-Bromo-4-chlorophenol: Similar structure but has a different substitution pattern on the phenol ring.
2,4,6-Trichlorophenol: Contains three chlorine atoms instead of a combination of bromine and chlorine.
Uniqueness
3-Bromo-2,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenol ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-bromo-2,6-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLODYNDWGJUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566157 | |
| Record name | 3-Bromo-2,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116668-74-7 | |
| Record name | 3-Bromo-2,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



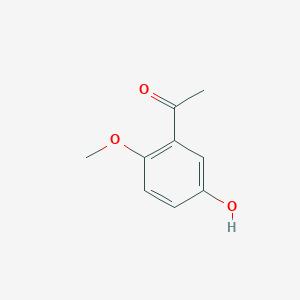

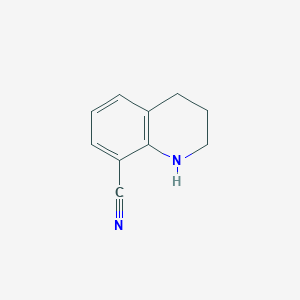
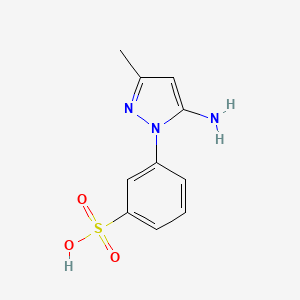

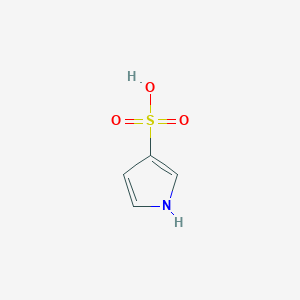
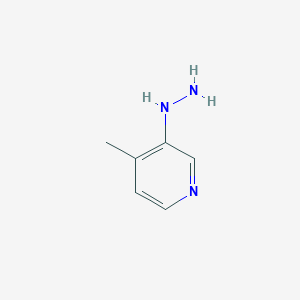
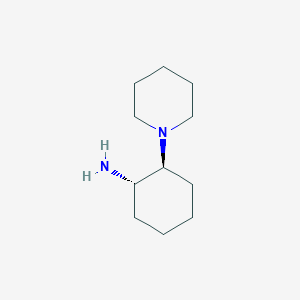
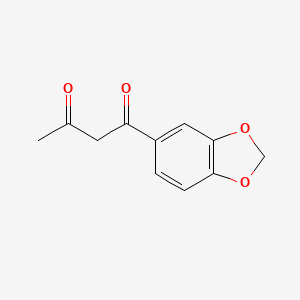
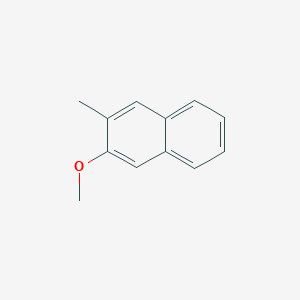
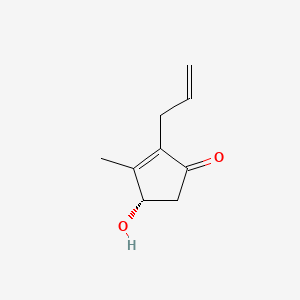
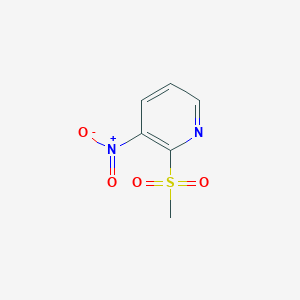
![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)
